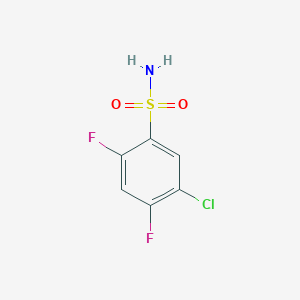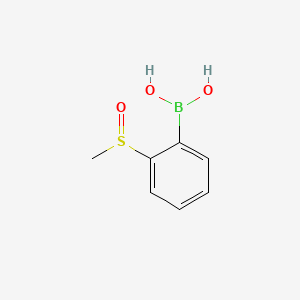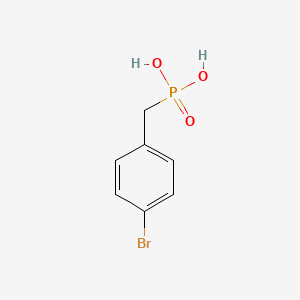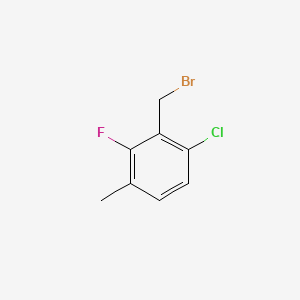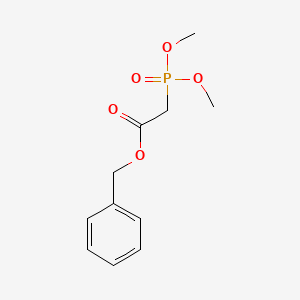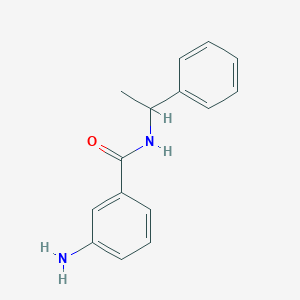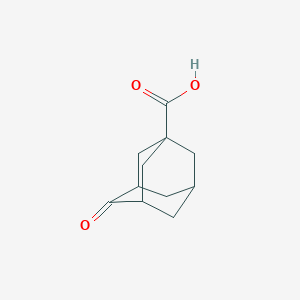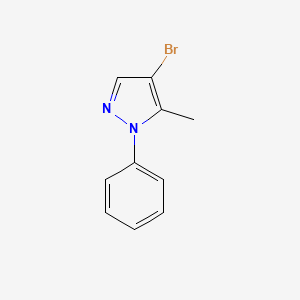
4-Bromo-5-methyl-1-phenyl-1H-pyrazole
描述
4-Bromo-5-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom and a phenyl group in its structure makes this compound an interesting compound for various chemical reactions and applications .
作用机制
Target of Action
4-Bromo-5-methyl-1-phenyl-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure It is known that pyrazole derivatives can interact with a wide range of biological targets due to their diverse and valuable synthetical, biological, and photophysical properties .
Mode of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that the compound may interact with its targets to modulate these biochemical processes.
Pharmacokinetics
One source suggests that it has high gi absorption and is bbb permeant , indicating that it may have good bioavailability
Result of Action
Given its reported inhibition of oxidative phosphorylation and atp exchange, it may have significant impacts on cellular energy metabolism
Action Environment
It is known that the compound is a solid at room temperature , and it is slightly soluble in water These properties may influence its stability and efficacy in different environments
生化分析
Biochemical Properties
4-Bromo-5-methyl-1-phenyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with liver alcohol dehydrogenase, acting as an inhibitor . The interaction involves the binding of this compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing the oxidation of alcohols. Additionally, this compound can form binary adducts with titanium tetrachloride, indicating its potential to interact with metal ions and other inorganic compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce oxidative stress in cells, leading to the formation of malondialdehyde, a marker of lipid peroxidation . This oxidative stress can negatively affect cellular components, including lipids, proteins, and DNA, ultimately impacting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. As mentioned earlier, this compound inhibits liver alcohol dehydrogenase by binding to its active site . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in the metabolic processing of alcohols. Additionally, the compound’s interaction with titanium tetrachloride suggests that it can form stable complexes with metal ions, which may influence its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to sustained oxidative stress in cells, resulting in chronic cellular damage and impaired function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . In particular, high doses of this compound have been associated with neurotoxicity, as evidenced by changes in acetylcholinesterase activity and malondialdehyde levels in the brain . These findings highlight the importance of careful dosage management when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic processing. The compound’s inhibition of liver alcohol dehydrogenase suggests that it can affect the metabolic flux of alcohols and related metabolites . Additionally, its interaction with metal ions, such as titanium tetrachloride, indicates that it may participate in metal-catalyzed biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to be distributed throughout various cellular compartments, with a tendency to accumulate in regions with high metabolic activity . This distribution pattern suggests that this compound may be actively transported by specific cellular transporters or bind to proteins that facilitate its movement within the cell.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its biochemical activity and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole typically involves the reaction of 4-bromopyrazole with appropriate reagents. One common method is the condensation of 1,3-diketones with arylhydrazines, followed by bromination . The reaction conditions often involve the use of catalysts such as palladium or iodine to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .
化学反应分析
Types of Reactions
4-Bromo-5-methyl-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving catalysts like palladium or platinum.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Organometallic Compounds: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .
科学研究应用
4-Bromo-5-methyl-1-phenyl-1H-pyrazole has several scientific research applications, including:
相似化合物的比较
Similar Compounds
Similar compounds to 4-Bromo-5-methyl-1-phenyl-1H-pyrazole include:
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-5-isopropyl-1H-pyrazole
- 3,5-Substituted Pyrazoles
Uniqueness
The presence of both a bromine atom and a phenyl group provides unique opportunities for further functionalization and derivatization .
属性
IUPAC Name |
4-bromo-5-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRERYMFLSYSEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380080 | |
| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50877-44-6 | |
| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


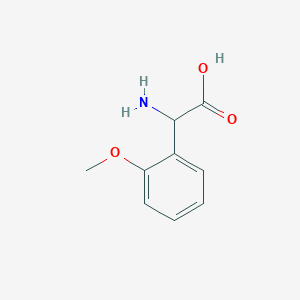
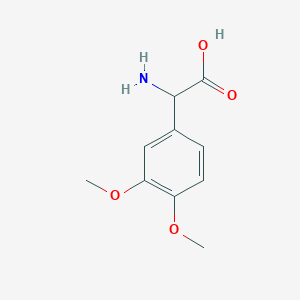
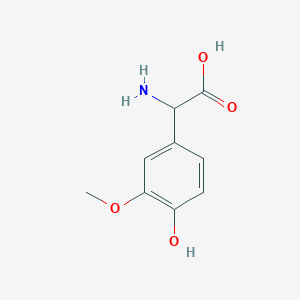
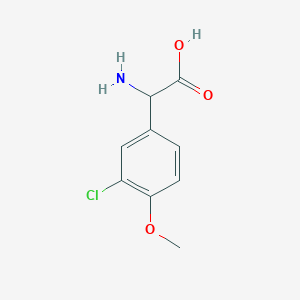
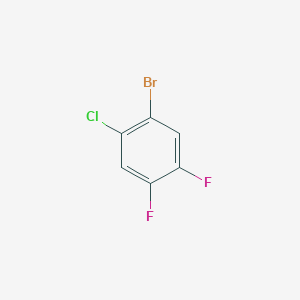
![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)
